5-Bromo-8-fluoroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC13439659
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrFNO |
|---|---|
| Molecular Weight | 242.04 g/mol |
| IUPAC Name | 5-bromo-8-fluoro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13) |
| Standard InChI Key | OPESYULZMXGCPX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CNC(=O)C2=C1F)Br |
| Canonical SMILES | C1=CC(=C2C=CNC(=O)C2=C1F)Br |
Introduction
Chemical and Physical Properties
The molecular formula of 5-bromo-8-fluoroisoquinolin-1(2H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol. Key physicochemical properties inferred from analogous compounds include:
The planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing effects of bromine and fluorine influence reactivity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 5-bromo-8-fluoroisoquinolin-1(2H)-one involves multi-step strategies, often combining electrophilic substitution and directed functionalization:
-
Bromination of Isoquinolinone Precursors:
-
Fluorination via Directed ortho-Lithiation:
-
One-Pot Bromo-Fluoro Functionalization:
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield (up to 85%) and purity by precise control of reaction parameters .
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) .
Applications in Drug Discovery
Lead Optimization
-
Structural Modifications:
Case Studies
-
Antiviral Screening: Isoquinolinones with fluoro-bromo substitutions show 50% effective concentration (EC₅₀) of 0.2–0.6 µM against influenza strains .
-
Enzyme Inhibition: Ki values of <20 pM for WD40-repeat protein interactions .
Challenges and Future Directions
-
Synthetic Complexity: Sequential halogenation requires stringent temperature control to avoid dihalogenated byproducts .
-
Toxicity Profile: Acute toxicity observed in murine models at >3 mg/kg doses .
-
Research Gaps:
-
Detailed pharmacokinetic studies (e.g., oral bioavailability).
-
Target-specific mechanistic investigations (e.g., kinase profiling).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume